N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a small-molecule compound featuring a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and an acetamide moiety at position 5. The acetamide substituent distinguishes this compound from benzamide derivatives commonly studied in related structures .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-8-18-13-9-12(17-11(2)19)6-7-14(13)21-10-16(3,4)15(18)20/h5-7,9H,1,8,10H2,2-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAHYTQHDONKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic compound belonging to the oxazepine class. Its unique structure and potential biological activities make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound's molecular structure is characterized by an oxazepine ring and an acetamide group. The molecular formula is , with a molecular weight of approximately 290.37 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 290.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Allylation : The introduction of the allyl group is performed using standard alkylation techniques.
- Acetylation : The final step involves the acetylation of the amine group to yield the acetamide derivative.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Preliminary studies indicate that this compound may exhibit significant antitumor properties. Research has demonstrated its inhibitory effects on various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : Studies suggest that it may inhibit enzymes involved in cancer progression such as BRAF(V600E) and EGFR.
- Selectivity : The selectivity profile indicates that it may have lower toxicity compared to conventional chemotherapeutics.
Case Studies
Several case studies have documented the biological activity of similar oxazepine derivatives:
- Case Study 1 : A derivative similar to N-(5-allyl...) demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : A study on a related compound indicated enhanced efficacy when combined with standard chemotherapy agents like doxorubicin.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
Table 1: Key Structural and Molecular Properties
*Inferred based on structural similarity to analogues.
Key Observations :
- Molecular Weight : The target compound (294.3 g/mol) is significantly smaller than benzamide derivatives (380.4–438.5 g/mol) due to the substitution of a simple acetamide group instead of larger aromatic substituents .
- Lipophilicity : Benzamide derivatives with ethoxy or methoxy groups (e.g., 3,4-diethoxybenzamide ) are more lipophilic than the acetamide-containing target, which may influence membrane permeability and metabolic stability.
Analysis :
- However, GSK2982772’s triazole-carboxamide group demonstrates high affinity for RIPK1, underscoring the importance of substituent size and polarity in target engagement .
- Benzamide derivatives with ethoxy/methoxy groups (e.g., ) may exhibit prolonged half-lives due to increased lipophilicity but could face challenges in aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
